9-Anthrylmethyl glycidyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Anthrylmethyl glycidyl ether is an organic compound that combines the structural features of anthracene and glycidyl ether. This compound is notable for its fluorescent properties, making it valuable in various scientific applications, particularly in the fields of chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-anthrylmethyl glycidyl ether typically involves the reaction of 9-anthracenemethanol with epichlorohydrin. The process begins with the formation of 9-anthracenemethoxide through the proton exchange between 9-anthracenemethanol and a strong base such as potassium tert-butoxide. This intermediate then reacts with epichlorohydrin to form this compound .
Industrial Production Methods: Industrial production of glycidyl ethers often employs the Williamson ether synthesis, where an alkoxide ion reacts with an alkyl halide. In the case of this compound, the alkoxide ion derived from 9-anthracenemethanol reacts with epichlorohydrin under controlled conditions to yield the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 9-Anthrylmethyl glycidyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the anthracene moiety to dihydroanthracene derivatives.
Substitution: The glycidyl ether group can participate in nucleophilic substitution reactions, particularly with amines, thiols, and carboxylic acids.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophilic reagents like amines, thiols, and carboxylic acids react with the glycidyl ether group under mild conditions.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
9-Anthrylmethyl glycidyl ether has a wide range of applications in scientific research:
Biology: The compound’s fluorescent properties make it useful in imaging and tracking biological molecules.
Wirkmechanismus
The mechanism of action of 9-anthrylmethyl glycidyl ether primarily involves its ability to undergo nucleophilic substitution reactions. The glycidyl ether group is highly reactive towards nucleophiles, leading to the formation of various substituted products. The anthracene moiety contributes to the compound’s fluorescent properties, which are utilized in analytical and imaging applications .
Vergleich Mit ähnlichen Verbindungen
Allyl glycidyl ether: Used in adhesives and sealants, it shares the glycidyl ether group but lacks the anthracene moiety.
Cardanol-based glycidyl ethers: These compounds are derived from natural sources and are used in the production of high-performance thermosets.
Uniqueness: 9-Anthrylmethyl glycidyl ether is unique due to its combination of the glycidyl ether group and the anthracene moiety. This combination imparts both reactivity and fluorescent properties, making it valuable in a wide range of applications from analytical chemistry to materials science .
Eigenschaften
CAS-Nummer |
87607-33-8 |
---|---|
Molekularformel |
C18H16O2 |
Molekulargewicht |
264.3 g/mol |
IUPAC-Name |
2-(anthracen-9-ylmethoxymethyl)oxirane |
InChI |
InChI=1S/C18H16O2/c1-3-7-16-13(5-1)9-14-6-2-4-8-17(14)18(16)12-19-10-15-11-20-15/h1-9,15H,10-12H2 |
InChI-Schlüssel |
CGQRIFPFSCAHIF-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(O1)COCC2=C3C=CC=CC3=CC4=CC=CC=C42 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.